Einecs 282-177-6

描述

EINECS (European Inventory of Existing Commercial Chemical Substances) 282-177-6 is a listed chemical compound regulated under the EU’s regulatory framework for commercial substances. Chemicals in EINECS are characterized by well-defined structures and validated physicochemical/toxicological profiles, enabling their use as benchmarks in regulatory and computational toxicology studies .

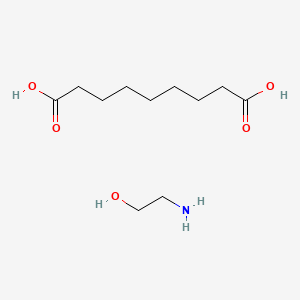

Structure

3D Structure of Parent

属性

CAS 编号 |

84110-42-9 |

|---|---|

分子式 |

C11H23NO5 |

分子量 |

249.30 g/mol |

IUPAC 名称 |

2-aminoethanol;nonanedioic acid |

InChI |

InChI=1S/C9H16O4.C2H7NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);4H,1-3H2 |

InChI 键 |

GJSOOBSPTVBJGX-UHFFFAOYSA-N |

规范 SMILES |

C(CCCC(=O)O)CCCC(=O)O.C(CO)N |

相关CAS编号 |

94108-49-3 |

产品来源 |

United States |

准备方法

合成路线和反应条件

壬二酸, 2-氨基乙醇络合物的合成涉及壬二酸与2-氨基乙醇的反应。该反应通常在受控条件下进行,以确保形成所需的络合物。反应可表示如下: [ \text{壬二酸} + \text{2-氨基乙醇} \rightarrow \text{壬二酸, 2-氨基乙醇络合物} ]

工业生产方法

该化合物的工业生产涉及使用类似反应条件的大规模合成,但经过优化以获得更高的收率和纯度。 该过程可能涉及使用催化剂和特定的温度和压力条件来提高反应效率 .

化学反应分析

反应类型

壬二酸, 2-氨基乙醇络合物会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化产物。

还原: 它也可以发生还原反应,导致形成还原产物。

取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种催化剂。 反应通常在受控温度和压力条件下进行,以确保获得所需的反应结果 .

形成的主要产物

从这些反应中形成的主要产物取决于所用反应条件和试剂。 例如,氧化可能导致形成羧酸,而还原可能导致形成醇 .

科学研究应用

壬二酸, 2-氨基乙醇络合物具有广泛的科学研究应用:

化学: 它用作各种化学反应和合成过程中的试剂。

生物学: 该化合物因其潜在的生物活性及其与生物分子的相互作用而受到研究。

医学: 它具有潜在的治疗应用,包括用于治疗某些皮肤病。

作用机制

壬二酸, 2-氨基乙醇络合物的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以抑制某些酶和途径,导致其观察到的效果。 例如,它可能抑制参与某些生物分子合成的酶的活性,从而发挥其治疗作用 .

相似化合物的比较

Research Findings and Computational Modeling

Read-Across Predictive Toxicology

Machine learning models, such as Read-Across Structure-Activity Relationships (RASAR), leverage EINECS datasets to predict hazards for uncharacterized compounds. For example:

- A 1,387-chemical labeled set from REACH Annex VI achieved 95% coverage of 33,000 EINECS compounds via similarity networks, demonstrating the efficiency of read-across approaches .

- This compound’s analogs could be linked to endocrine disruption endpoints using such models, reducing reliance on animal testing .

Bioavailability and Environmental Impact

Figure 7 in ERGO studies () highlights that EINECS compounds occupy diverse bioavailability spaces. For instance:

- Hydrophilic analogs of 282-177-6 (logP < 3) show higher aquatic toxicity due to increased water solubility.

- Hydrophobic variants (logP > 5) bioaccumulate in lipid-rich tissues, posing long-term ecological risks .

常见问题

Basic: How can researchers systematically identify gaps in existing literature on the physicochemical properties of Einecs 282-177-6?

Methodological Answer:

Begin with a systematic literature review using databases like PubMed, SciFinder, and Web of Science, filtering for peer-reviewed studies published in the last decade. Cross-reference findings with chemical databases (e.g., PubChem, Reaxys) to identify inconsistencies or missing data (e.g., solubility under non-standard conditions, stability in acidic/alkaline environments). Use citation-tracking tools to map seminal studies and emerging trends. Prioritize gaps where conflicting results exist, such as discrepancies in thermal stability measurements .

Advanced: What experimental design strategies are recommended to resolve contradictions in reported catalytic activity data for this compound?

Methodological Answer:

Adopt an orthogonal validation approach:

- Replicate key studies under controlled conditions (e.g., inert atmosphere, standardized pH).

- Employ dose-response assays to assess activity across concentrations, minimizing confounding variables like solvent polarity .

- Integrate statistical error analysis (e.g., Monte Carlo simulations) to quantify measurement uncertainties and identify outliers .

- Compare results with computational models (e.g., DFT calculations) to validate mechanistic hypotheses .

Basic: What methodologies ensure reproducibility in synthesizing and characterizing this compound for novice researchers?

Methodological Answer:

- Synthesis Protocol: Follow peer-reviewed procedures with explicit stoichiometric ratios, reaction times, and purification steps (e.g., column chromatography for isomers). Document deviations meticulously .

- Characterization: Use triple-validation via NMR (¹H/¹³C), HPLC-MS, and elemental analysis. For novel derivatives, include X-ray crystallography or FT-IR to confirm structural integrity .

- Data Transparency: Publish raw spectra and crystallographic data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: How can researchers optimize the design of multi-variable experiments to study this compound’s reactivity in complex matrices?

Methodological Answer:

- Apply factorial design of experiments (DoE) to assess interactions between variables (e.g., temperature, solvent polarity, catalyst loading). Use software like Minitab or JMP to model response surfaces and identify optimal conditions .

- Incorporate high-throughput screening for rapid data generation on reaction kinetics .

- Validate findings with cross-validation techniques (e.g., leave-one-out) to ensure robustness against overfitting .

Basic: What statistical techniques are appropriate for analyzing heterogeneous datasets on this compound’s environmental fate?

Methodological Answer:

- For non-normal distributions, use non-parametric tests (e.g., Mann-Whitney U test) to compare degradation rates across soil types .

- Apply multivariate analysis (e.g., PCA) to disentangle correlated variables (e.g., pH, organic matter content) .

- Report confidence intervals for half-life estimates to communicate uncertainty .

Advanced: How can computational modeling and experimental data be integrated to predict this compound’s toxicity mechanisms?

Methodological Answer:

- Develop QSAR models using open-source tools like KNIME or MOE, training on existing toxicity data. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

- Perform molecular dynamics simulations to study protein-ligand interactions, focusing on binding affinity and conformational changes .

- Use Bayesian inference to reconcile discrepancies between model predictions and experimental IC₅₀ values .

Basic: What criteria should guide the selection of analytical techniques for quantifying trace impurities in this compound?

Methodological Answer:

- Prioritize sensitivity : Use LC-MS/MS for sub-ppm detection of organic impurities.

- Ensure specificity : Pair GC-FID with retention index libraries to differentiate structurally similar contaminants .

- Validate methods via spike-recovery experiments (85–115% recovery acceptable per ICH guidelines) .

Advanced: How can researchers address challenges in correlating in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

- Implement PBPK modeling (Physiologically Based Pharmacokinetic) to extrapolate in vitro absorption data to preclinical species. Calibrate models using plasma concentration-time profiles .

- Conduct allometric scaling to adjust for interspecies differences in metabolic rates .

- Validate with microsampling techniques in animal studies to minimize ethical concerns and improve data resolution .

Basic: What steps ensure ethical compliance and data integrity in human cell-line studies involving this compound?

Methodological Answer:

- Obtain IRB approval for primary cell lines, documenting donor consent and anonymization protocols .

- Use blinded analysis to reduce bias in cytotoxicity assays.

- Archive raw flow cytometry data in repositories like FlowRepository, ensuring reproducibility .

Advanced: What strategies mitigate batch-to-batch variability in industrial-scale synthesis of this compound for research-grade applications?

Methodological Answer:

- Implement Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes (e.g., particle size, crystallinity) .

- Apply statistical process control (SPC) with control charts to detect deviations early .

- Use design space optimization (ICH Q8 guidelines) to define acceptable parameter ranges for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。